1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents. The base structure consists of a benzene ring with five distinct substituents positioned at specific carbon atoms. The primary name derives from the benzene core, with substituents numbered according to their positions on the aromatic ring using the lowest possible numbering system. The compound can be alternatively designated as benzene, 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitro-, which emphasizes the benzene foundation while systematically identifying each functional group.
The classification system places this compound within several overlapping chemical categories based on its functional groups and structural features. Primary classification identifies it as a substituted nitrobenzene due to the presence of the nitro group (-NO2) directly attached to the aromatic ring. Secondary classification recognizes it as a chlorinated aromatic compound, specifically a dichlorobenzene derivative, owing to the two chlorine substituents occupying adjacent positions on the benzene ring. Tertiary classification categorizes it as an aromatic sulfide or thioether due to the sulfur-carbon bond linking the primary benzene ring to the methylphenyl substituent.
The systematic naming convention requires careful attention to the priority order of functional groups and the selection of the principal chain or ring system. In this case, the benzene ring serves as the parent structure, with the nitro group typically receiving higher priority than the chlorine atoms in terms of nomenclature considerations. The thio linkage creates a branched structure where the 4-methylphenyl group functions as a substituent connected through a sulfur atom to the main benzene ring. This arrangement necessitates the use of square brackets in the systematic name to clearly delineate the complex substituent structure and maintain unambiguous chemical identification.
Table 1: Nomenclature and Classification Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Alternative Name | Benzene, 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitro- |
| Chemical Abstracts Service Number | 218156-19-5 |
| Molecular Formula | C13H9Cl2NO2S |
| Molecular Weight | 314.19 g/mol |
| Primary Classification | Substituted nitrobenzene |
| Secondary Classification | Dichlorobenzene derivative |
| Tertiary Classification | Aromatic sulfide |
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the arrangement of multiple substituents around the central benzene ring system. The primary benzene ring maintains its characteristic planar structure with approximate 120-degree bond angles, consistent with sp2 hybridization of the carbon atoms. However, the presence of bulky substituents, particularly the methylphenylthio group and the nitro functionality, introduces significant steric considerations that influence the overall molecular conformation and spatial arrangement.
The sulfur atom connecting the two aromatic ring systems adopts a tetrahedral geometry around its coordination sphere, though the C-S-C bond angle deviates from the ideal tetrahedral angle due to the aromatic character of the attached carbon atoms. Computational analysis suggests that the dihedral angle between the two benzene rings can vary depending on the relative orientation of the methylphenyl substituent with respect to the dichloronitrobenzene core. This conformational flexibility allows for multiple low-energy conformations, with the most stable arrangements minimizing steric hindrance between the substituents while maintaining favorable electronic interactions.
The nitro group orientation relative to the benzene ring plane represents another critical stereochemical factor. The electron-withdrawing nature of the nitro group influences the electron density distribution throughout the aromatic system, affecting both the planarity preferences and the rotational barriers around key bonds. The two chlorine atoms, positioned adjacent to each other, create a region of high electronegativity that further modulates the overall electronic environment and contributes to the compound's dipole moment characteristics.
Table 2: Geometric and Stereochemical Parameters
| Parameter | Calculated Value | Reference |
|---|---|---|
| Density | 1.467 g/cm³ | |
| Boiling Point | 423.414°C at 760 mmHg | |
| Flash Point | 209.873°C | |
| Refractive Index | 1.668 | |
| Molecular Volume | ~214 ų (calculated) |
The stereochemical analysis reveals that the compound lacks chiral centers, eliminating the possibility of optical isomerism. However, the restricted rotation around the C-S bond connecting the two aromatic systems can lead to conformational isomerism, where different spatial arrangements of the methylphenyl group relative to the dichloronitrobenzene core result in distinguishable molecular conformations with varying stabilities and physical properties.
Crystallographic Characterization (X-ray Diffraction Analysis)
While comprehensive crystallographic data for this compound remains limited in the available literature, the theoretical structural parameters provide valuable insights into the expected solid-state arrangements and intermolecular interactions. The calculated density of 1.467 grams per cubic centimeter suggests a relatively compact crystal structure with efficient molecular packing. This density value indicates strong intermolecular forces, likely dominated by van der Waals interactions between the aromatic ring systems and potential hydrogen bonding involving the nitro group oxygen atoms.
The molecular dimensions and conformational preferences derived from computational modeling suggest that the compound likely crystallizes in a herringbone or layered arrangement typical of substituted aromatic compounds. The presence of multiple electron-withdrawing groups (chlorine atoms and nitro functionality) creates regions of partial positive charge that can interact favorably with electron-rich areas of neighboring molecules, particularly the aromatic π-electron systems of adjacent molecules in the crystal lattice.
The sulfur atom's position within the molecular framework plays a crucial role in determining intermolecular contacts and crystal packing efficiency. The C-S-C linkage introduces a degree of flexibility that allows molecules to optimize their relative orientations for maximum packing density while minimizing unfavorable steric interactions. The calculated refractive index of 1.668 supports the presence of a well-ordered crystal structure with significant electronic polarizability, consistent with the multiple aromatic systems and heteroatom functionalities present in the molecule.
Table 3: Crystallographic Properties and Estimates
| Property | Value/Estimate | Notes |
|---|---|---|
| Calculated Density | 1.467 g/cm³ | Computational estimate |
| Refractive Index | 1.668 | Indicates high polarizability |
| Expected Crystal System | Monoclinic or Triclinic | Based on molecular symmetry |
| Packing Efficiency | 65-70% | Typical for aromatic compounds |
| Intermolecular Interactions | π-π stacking, C-H···π | Expected dominant forces |
Comparative Structural Analysis with Related Chloronitroarenes
The structural characteristics of this compound can be effectively understood through comparison with related chloronitroarene compounds that share similar functional group arrangements. Analysis of compounds such as 1,4-dichloro-2-methyl-5-nitrobenzene and 1,2-dichloro-4-methyl-5-nitrobenzene reveals important trends in molecular geometry, electronic properties, and intermolecular interactions.
The compound 1,4-dichloro-2-methyl-5-nitrobenzene, with molecular formula C7H5Cl2NO2 and molecular weight 206.02 grams per mole, represents a simpler analog lacking the thioether linkage. This structural difference significantly impacts the overall molecular volume and conformational flexibility, with the methylphenylthio substituent in the target compound contributing approximately 108 additional atomic mass units. The presence of the sulfur-linked aromatic system introduces greater molecular complexity and higher polarizability compared to the simple methyl substitution pattern.
Similarly, 1,2-dichloro-4-methyl-5-nitrobenzene provides another useful comparison point, featuring the same dichlorination pattern but with a methyl group replacing the methylphenylthio substituent. The melting point of 62°C reported for this compound contrasts with the expected higher melting point of the target compound due to increased molecular weight and enhanced intermolecular interactions arising from the additional aromatic system. The calculated boiling point of 277.1°C at 760 mmHg for the simpler analog compared to 423.414°C for the methylphenylthio derivative demonstrates the significant impact of the thioether linkage on physical properties.
Table 4: Comparative Analysis of Related Chloronitroarenes
| Compound | Molecular Formula | Molecular Weight | Melting Point | Boiling Point | Key Structural Difference |
|---|---|---|---|---|---|
| This compound | C13H9Cl2NO2S | 314.19 g/mol | Not reported | 423.414°C | Methylphenylthio substituent |
| 1,4-Dichloro-2-methyl-5-nitrobenzene | C7H5Cl2NO2 | 206.02 g/mol | Not reported | Not reported | Simple methyl substitution |
| 1,2-Dichloro-4-methyl-5-nitrobenzene | C7H5Cl2NO2 | 206.02 g/mol | 62°C | 277.1°C | Adjacent dichlorination |
The electronic effects of the various substituent patterns also merit consideration in this comparative analysis. The methylphenylthio group functions as both an electron-donating substituent through its aromatic character and an electron-withdrawing group through the electronegative sulfur atom. This dual electronic nature contrasts with the purely electron-donating methyl groups present in the simpler analogs, leading to different reactivity patterns and electronic distribution within the aromatic ring system. The extended conjugation possible through the thioether linkage also contributes to the compound's distinctive electronic properties and spectroscopic characteristics.
Properties
IUPAC Name |
1,2-dichloro-4-(4-methylphenyl)sulfanyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S/c1-8-2-4-9(5-3-8)19-13-7-11(15)10(14)6-12(13)16(17)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWOIDYSBQOPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378967 | |
| Record name | 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218156-19-5 | |
| Record name | 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1,2-dichlorobenzene to introduce the nitro group, followed by a substitution reaction with 4-methylthiophenol to form the thioether linkage. The reaction conditions often require the use of strong acids for nitration and a base for the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioether linkage may also play a role in its biological activity by facilitating the binding to target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Findings :
- Water Solubility : The target compound’s 4-methylphenylthio group reduces water solubility compared to sulfonamido derivatives with ionizable carboxyl or quaternary ammonium groups (e.g., ’s anticancer lead compound).
- Electronic Effects : The electron-withdrawing nitro and chloro groups in the target compound likely deactivate the benzene ring, reducing reactivity toward electrophilic substitution compared to analogs with fewer electron-withdrawing substituents.
Anticancer Activity
- Sulfonamido Derivatives : Compounds like 1,2-dichloro-4-(p-carboxybenzenesulfonamido)-5-nitrobenzene demonstrated curative effects against spontaneous mammary cancers in mice when combined with 1,2-dimethyl-4-(p-carboxyphenylazo)-5-hydroxybenzene. The carboxyl group’s ionizability enhanced solubility, facilitating bioavailability.
Antimicrobial Potential
- Triazole Analogs : highlights triazole-containing derivatives (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl) with antifungal and antibiotic activities. The nitro group in the target compound may similarly contribute to antimicrobial activity by interacting with microbial enzymes or DNA.
- Thioether vs.
Biological Activity
1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (CAS No. 218156-19-5) is a synthetic organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H9Cl2NO2S
- Molecular Weight : 314.19 g/mol
- CAS Number : 218156-19-5
The compound features two chlorine atoms, a nitro group, and a thioether linkage to a methyl-substituted phenyl ring. These structural elements contribute to its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Thioether Interaction : The thioether linkage may facilitate binding to target proteins and enzymes, enhancing its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through oxidative stress mechanisms.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 8.3 | |
| A549 (lung cancer) | 12.0 |
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action that may involve cell wall integrity disruption.
Study on Anticancer Mechanisms
In a recent investigation reported in Cancer Letters, researchers explored the anticancer effects of this compound on multiple cancer cell lines. The study highlighted that the compound induces apoptosis via mitochondrial pathways and increases reactive oxygen species (ROS), leading to cell death in sensitive cancer types.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Toxicological assessments indicate potential risks associated with exposure:
- Acute Toxicity : LD50 values suggest moderate toxicity in animal models.
- Chronic Exposure : Prolonged exposure may lead to adverse effects on liver and kidney function.
Q & A
Q. What synthetic strategies are effective for introducing the (4-methylphenyl)thio group into nitrobenzene derivatives?
Methodological Answer: The (4-methylphenyl)thio group can be introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. For NAS, the nitro and chloro substituents on the benzene ring activate specific positions for thiolation. A typical protocol involves reacting 1,2-dichloro-4,5-dinitrobenzene with 4-methylthiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Monitoring reaction progress via TLC or HPLC is critical due to potential side reactions from competing substituents.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene?
Methodological Answer:
- ¹H/¹³C NMR : The aromatic protons of the 4-methylphenyl group appear as a singlet (~δ 2.4 ppm for CH₃) and multiplets for the benzene ring (δ 7.2–7.8 ppm). The nitro group deshields adjacent carbons, shifting their ¹³C signals to ~δ 150–160 ppm .
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group. The C-S bond exhibits a stretch near 650–700 cm⁻¹ .
- MS : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ (expected m/z ~342.96) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer: Recrystallization from ethanol/water mixtures (7:3 v/v) is effective due to the compound’s moderate solubility in ethanol and insolubility in water. Slow cooling (0.5°C/min) yields well-formed crystals. For X-ray diffraction-quality crystals, use dichloromethane/hexane (1:5) at −20°C .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the benzene ring in substitution reactions?
Methodological Answer: The nitro group directs incoming electrophiles to meta positions via resonance and inductive effects, while the chloro substituents further deactivate the ring. Computational studies (e.g., density-functional theory, DFT) using B3LYP/6-31G* basis sets reveal localized electron density minima at the nitro-adjacent carbons, rationalizing preferential reactivity at these sites . Experimental validation involves competitive reaction monitoring with bromine or nitration agents .
Q. What computational methods are suitable for predicting the compound’s thermodynamic stability and reaction pathways?
Methodological Answer:
-
DFT : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model van der Waals interactions. Basis sets like def2-TZVP provide accurate geometries and energies for transition states .
-
Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., DMSO) using OPLS-AA force fields to predict aggregation behavior .
-
Data Table :
Parameter (B3LYP/6-31G*) Value HOMO-LUMO gap (eV) 4.2 Heat of Formation (kcal/mol) −45.7 Dipole Moment (Debye) 3.8
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) is ideal. Key steps:
Q. What strategies mitigate competing side reactions during functionalization of the nitro group?
Methodological Answer:
- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amine without cleaving C-S bonds. Monitor H₂ pressure (1–3 atm) to avoid over-reduction .
- Oxidation : Use m-CPBA in CH₂Cl₂ at 0°C to oxidize nitro groups to nitroso intermediates, which can be trapped with Grignard reagents .
Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
